Diethyl cyclohexane-1,2-dicarboxylate (CAS 10138-59-7), also known as diethyl hexahydrophthalate, is a fully saturated aliphatic diester primarily utilized as a regulatory-compliant plasticizer, specialized solvent, and organic building block. Structurally, it is the hydrogenated analog of diethyl phthalate (DEP). By replacing the planar aromatic ring with a flexible cyclohexane ring, this compound maintains excellent solvency and plasticizing efficiency for polymers like PVC and cellulose derivatives while eliminating the regulatory and toxicity concerns associated with traditional aromatic phthalates. Its procurement value is anchored in its role as a direct, drop-in non-phthalate substitute and as an advanced precursor for synthesizing saturated polyesters and diols without requiring end-user high-pressure hydrogenation facilities[1].
Attempting to substitute diethyl cyclohexane-1,2-dicarboxylate with its aromatic counterpart, diethyl phthalate (DEP), or heavier saturated esters like DINCH, introduces critical formulation and compliance failures. DEP is subject to stringent global regulatory frameworks (such as REACH) due to its classification as an endocrine disruptor, making it a liability in consumer-facing plastics, cosmetics, and medical devices. Conversely, substituting with heavier non-phthalates (e.g., diisononyl cyclohexane-1,2-dicarboxylate) drastically increases viscosity and reduces solvation power, leading to poor compatibility in fast-fusing plastisols or low-viscosity solvent applications. Diethyl cyclohexane-1,2-dicarboxylate uniquely bridges this gap, providing the high mobility and solvency of a short-chain ester while maintaining a benign, saturated structural profile that degrades rapidly in environmental remediation scenarios [1].
A critical advantage of the saturated cyclohexane ring is its reduced environmental persistence compared to aromatic phthalates. In comparative photocatalytic remediation studies using TiO2-supported Rh0 nanoparticles, an aqueous solution of diethyl cyclohexane-1,2-dicarboxylate (222 mg/L) achieved >99% transformation in just 2 hours. In contrast, the aromatic baseline, diethyl phthalate (DEP), required 5 hours to reach the same >99% degradation threshold under identical UV/air conditions [1].
| Evidence Dimension | Time to >99% photocatalytic degradation |
| Target Compound Data | 2 hours |
| Comparator Or Baseline | Diethyl phthalate (5 hours) |
| Quantified Difference | 60% reduction in degradation time |
| Conditions | 222 mg/L aqueous solution, TiO2-supported Rh0 catalyst, room temperature, UV irradiation with air bubbling |
Faster environmental degradation significantly lowers the ecological footprint and wastewater treatment costs for industrial formulators, supporting green procurement mandates.
For manufacturers synthesizing saturated derivatives like hexahydrophthalyl alcohol or specialized aliphatic polyesters, using diethyl cyclohexane-1,2-dicarboxylate directly bypasses a highly demanding hydrogenation step. Converting DEP to the hexahydrophthalate typically requires high-pressure conditions (e.g., 30 to 50 bar H2) and specialized transition metal catalysts (such as Rh(0) nanoparticles or Ti-MOF-supported CoH) to overcome the aromatic resonance energy [1]. Procuring the pre-hydrogenated ester eliminates the capital expenditure for high-pressure reactors and the recurring costs of noble metal catalysts.
| Evidence Dimension | Upstream processing requirements |
| Target Compound Data | Ready for direct reduction or transesterification at ambient pressure |
| Comparator Or Baseline | Diethyl phthalate (Requires 30-50 bar H2 for ring saturation) |
| Quantified Difference | Elimination of 30-50 bar H2 processing step |
| Conditions | Industrial synthesis of saturated cyclic diols or polyesters |
Procuring the fully saturated ester directly reduces manufacturing complexity, equipment requirements, and safety risks associated with high-pressure hydrogen handling.
The saturation of the aromatic ring subtly alters the physical properties of the ester, which is critical for precise formulation matching. Diethyl cyclohexane-1,2-dicarboxylate exhibits a density of approximately 1.05 g/cm3 and a boiling point of 135 °C at 11 mmHg. In contrast, diethyl phthalate has a higher density (~1.12 g/cm3) and a higher boiling point (~158 °C at 10 mmHg). The lower density of the hexahydrophthalate allows for a higher volume yield per mass procured, while its slightly higher volatility profile must be accounted for in high-temperature curing processes.
| Evidence Dimension | Liquid density |
| Target Compound Data | ~1.05 g/cm3 |
| Comparator Or Baseline | Diethyl phthalate (~1.12 g/cm3) |
| Quantified Difference | ~6.25% reduction in density |
| Conditions | Standard ambient temperature and pressure (SATP) |
The lower density provides a volumetric advantage in formulation, reducing the overall weight of the final plasticized product or solvent blend per unit cost.
Due to its saturated, non-aromatic structure, this compound is an ideal choice for plasticizing PVC, cellulose derivatives, and polyurethanes in applications where regulatory compliance strictly prohibits traditional phthalates. It maintains the high solvation efficiency and low density of short-chain esters without the associated endocrine-disrupting toxicity, making it suitable for medical tubing, toys, and food-contact materials [1].
Bypassing the need for high-pressure aromatic hydrogenation, this ester serves as a direct, ambient-pressure precursor for the synthesis of 1,2-cyclohexanedimethanol (hexahydrophthalyl alcohol) via standard ester reduction techniques. This is highly relevant for manufacturers producing specialized aliphatic polyesters and performance coatings where maintaining an aliphatic backbone is critical[2].
Leveraging its rapid photodegradation profile (>99% degradation in 2 hours under UV/TiO2), it is highly suitable as a carrier solvent in agrochemicals, cosmetics, or industrial cleaning formulations where minimizing environmental persistence and wastewater treatment burden is a primary procurement objective [3].
Irritant